6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, a methyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the thienyl group and the subsequent attachment of the cyano, ethyl, and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
6-{[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-, methyl ester
- Other thiophene derivatives
Uniqueness
6-{[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-3-10-9(2)22-15(13(10)8-17)18-14(19)11-6-4-5-7-12(11)16(20)21/h4-5,11-12H,3,6-7H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
LQBNODLGZKGBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2CC=CCC2C(=O)O)C |
Origin of Product |
United States |
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